molecular formula C11H12O3 B6174173 4-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid CAS No. 2639441-93-1

4-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Cat. No.: B6174173
CAS No.: 2639441-93-1
M. Wt: 192.2
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Description

4-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic drugs. This compound is characterized by a benzopyran ring system with a carboxylic acid functional group and a methyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can be achieved through various methods. One common approach involves the reaction of benzopyranone with acetic anhydride, followed by hydrogenation, carbonylation, and hydroxylation steps to yield the desired product . Another method includes the condensation of phenol with ethyl acetoacetate in the presence of anhydrous aluminum chloride, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2639441-93-1

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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